molecular formula C18H28ClNO2 B4408136 1-[2-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride

1-[2-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride

Cat. No.: B4408136
M. Wt: 325.9 g/mol
InChI Key: BQQAXPVATDDBOY-UHFFFAOYSA-N
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Description

1-[2-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methyl group and linked to a phenylpropanone moiety via a propoxy chain. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of 4-methylpiperidine with a suitable halogenated propoxyphenylpropanone derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including recrystallization and chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-[2-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[2-[3-(4-Methylpiperidin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride can be compared with other similar compounds such as:

    4-(4-Methylpiperidin-1-yl)aniline: Shares the piperidine ring but differs in the attached functional groups.

    3-(4-Methylpiperidin-1-yl)aniline: Similar structure but with different substitution patterns on the aromatic ring.

    1-[2-(4-methylpiperazin-1-yl)phenyl]methanamine: Contains a piperazine ring instead of a piperidine ring.

Properties

IUPAC Name

1-[2-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2.ClH/c1-3-17(20)16-7-4-5-8-18(16)21-14-6-11-19-12-9-15(2)10-13-19;/h4-5,7-8,15H,3,6,9-14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQAXPVATDDBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1OCCCN2CCC(CC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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